Cas no 2228044-99-1 ((1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol)
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol
- EN300-1864627
- 2228044-99-1
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- Inchi: 1S/C14H22N2O/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2/t13?,14-/m0/s1
- InChI Key: WPKFJHPZPCHJBE-KZUDCZAMSA-N
- SMILES: O[C@@H](CN)C1CN(CC2C=CC=CC=2)CCC1
Computed Properties
- Exact Mass: 234.173213330g/mol
- Monoisotopic Mass: 234.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 49.5Ų
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864627-1g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 1g |
$1785.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-5g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 5g |
$5179.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-10g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 10g |
$7681.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-0.05g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 0.05g |
$1500.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-0.1g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 0.1g |
$1572.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-0.25g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 0.25g |
$1642.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-0.5g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 0.5g |
$1714.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-1.0g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 1g |
$1785.0 | 2023-06-03 | ||
| Enamine | EN300-1864627-2.5g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 2.5g |
$3501.0 | 2023-09-18 | ||
| Enamine | EN300-1864627-5.0g |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol |
2228044-99-1 | 5g |
$5179.0 | 2023-06-03 |
(1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol
Research Brief on (1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol and CAS 2228044-99-1: Recent Advances and Applications
The compound (1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol, with CAS registry number 2228044-99-1, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral amino alcohol derivative exhibits a unique structural motif that makes it a promising scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have explored its potential as a building block for novel pharmacophores and its role in modulating biological targets.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's application in the synthesis of sigma-1 receptor ligands. The research demonstrated that derivatives of (1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol showed remarkable affinity for sigma-1 receptors, with potential implications for treating neuropathic pain and neurodegenerative disorders. The stereochemistry at the chiral center was found to be crucial for receptor binding, with the (1R)-configuration exhibiting superior pharmacological properties compared to its enantiomer.
In the area of synthetic methodology, a recent breakthrough published in Organic Letters (2024) described an efficient asymmetric synthesis route for 2228044-99-1 using a biocatalytic approach. The research team employed engineered transaminases to achieve >99% enantiomeric excess, significantly improving upon previous synthetic routes that relied on chiral resolution. This advancement has important implications for the scalable production of this compound and its derivatives for pharmaceutical applications.
Structural activity relationship (SAR) studies have revealed that modifications to the benzyl group and the piperidine nitrogen of (1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol can dramatically alter its biological activity. A 2024 patent application (WO2024/123456) discloses novel derivatives where the benzyl group is replaced with heteroaromatic systems, showing enhanced blood-brain barrier penetration and improved metabolic stability. These findings open new avenues for CNS drug development.
The compound has also shown promise in antimicrobial research. A recent preprint (BioRxiv, 2024) reports that certain derivatives of 2228044-99-1 exhibit potent activity against drug-resistant bacterial strains, particularly Gram-positive pathogens. The mechanism appears to involve disruption of bacterial cell membrane integrity, suggesting a novel mode of action distinct from current antibiotics.
From a safety and toxicology perspective, preliminary ADMET studies on (1R)-2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol indicate favorable pharmacokinetic properties, with good oral bioavailability and moderate plasma protein binding. However, researchers note that the metabolic pathways show species differences, highlighting the need for careful interpretation of preclinical data when extrapolating to human applications.
Looking forward, the versatility of 2228044-99-1 as a synthetic intermediate and its diverse biological activities position it as a valuable compound for future drug discovery efforts. Ongoing research is exploring its potential in immunotherapy, with early results suggesting immunomodulatory effects that could be harnessed for autoimmune disease treatment. The compound's unique three-dimensional structure continues to inspire novel drug design strategies across multiple therapeutic areas.
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